molecular formula C12H10N4O3 B608938 MDK7677 CAS No. 1417737-67-7

MDK7677

Cat. No.: B608938
CAS No.: 1417737-67-7
M. Wt: 258.237
InChI Key: WCKCUTSAAUXUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is listed as a commercially available substance with one supplier, though its specific applications and mechanisms of action remain underexplored in peer-reviewed literature .

Properties

CAS No.

1417737-67-7

Molecular Formula

C12H10N4O3

Molecular Weight

258.237

IUPAC Name

2-{[(8-Hydroxy-5-nitroquinoline-7- yl)methyl]amino}-acetonitrile

InChI

InChI=1S/C12H10N4O3/c13-3-5-14-7-8-6-10(16(18)19)9-2-1-4-15-11(9)12(8)17/h1-2,4,6,14,17H,5,7H2

InChI Key

WCKCUTSAAUXUOC-UHFFFAOYSA-N

SMILES

N#CCNCC1=CC([N+]([O-])=O)=C2C=CC=NC2=C1O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cathepsin B Inhinitor-17;  MDK7677;  MDK 7677;  MDK 7677.

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

While MDK7677’s exact structure is undisclosed, compounds within the same series (e.g., MDL 105,519) share functional group similarities. For example:

Compound CAS No. Key Functional Groups Reported Applications
This compound 141773-67-7 Undisclosed Undefined (commercial availability only)
MDL 105,519 N/A NMDA receptor antagonist Neurological research
CAS 1761-61-1 1761-61-1 Brominated aromatic system Synthetic intermediate

Key Observations :

  • MDL 105,519 is functionally distinct, targeting NMDA receptors, whereas this compound’s biological targets are unverified .

Comparison of Key Parameters :

Parameter This compound CAS 1761-61-1
Yield N/A 98%
Catalyst Undisclosed A-FGO
Solubility Undefined 0.687 mg/mL
Bioavailability N/A 0.55 (ESOL)

Functional and Pharmacological Comparisons

Pharmacological Profiles

  • This compound: No in vitro or in vivo data are available.
  • MDL 105,519 : A high-affinity NMDA receptor antagonist with nine suppliers, indicating established utility in neurological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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